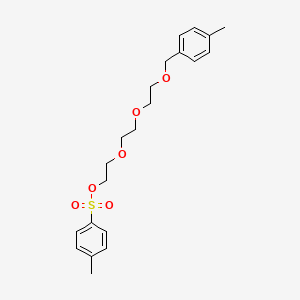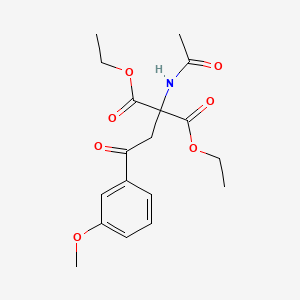
Triethylene glycol 4-methylbenzyl ether tosylate
Übersicht
Beschreibung
Triethylene glycol 4-methylbenzyl ether tosylate is a chemical compound widely used in various industries, including pharmaceuticals, cosmetics, and food processing. It belongs to the family of tosylate esters, which are commonly used as protecting groups in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethylene glycol 4-methylbenzyl ether tosylate typically involves the reaction of triethylene glycol with 4-methylbenzyl chloride in the presence of a base, followed by tosylation using p-toluenesulfonyl chloride. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Triethylene glycol 4-methylbenzyl ether tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding sulfonates.
Reduction Reactions: Reduction of the tosylate group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted ethers, sulfonates, and alcohols, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
Triethylene glycol 4-methylbenzyl ether tosylate has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group in organic synthesis to protect hydroxyl groups during chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the formulation of cosmetics, personal care products, and food additives.
Wirkmechanismus
The mechanism of action of Triethylene glycol 4-methylbenzyl ether tosylate involves the formation of stable intermediates during chemical reactions. The tosylate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction being carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethylene glycol mono ethyl ether tosylate
- Triethylene glycol mono methyl ether tosylate
- Diethylene glycol mono ethyl ether tosylate
Comparison
Triethylene glycol 4-methylbenzyl ether tosylate is unique due to its specific structure, which includes a 4-methylbenzyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the 4-methylbenzyl group can influence the compound’s solubility, stability, and reactivity in various chemical reactions .
Eigenschaften
IUPAC Name |
2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6S/c1-18-3-7-20(8-4-18)17-26-14-13-24-11-12-25-15-16-27-28(22,23)21-9-5-19(2)6-10-21/h3-10H,11-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKHCQUUJQKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)but-2-enoic acid](/img/structure/B3108724.png)






![8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione](/img/structure/B3108772.png)
![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)

![Methyl 4-[(hydroxyimino)methyl]benzoate](/img/structure/B3108784.png)
![2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl-](/img/structure/B3108790.png)
![Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate](/img/structure/B3108803.png)
![4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride](/img/structure/B3108807.png)
